S-phenyl carbamothioate

amide bond formation Grignard chemistry sterically hindered amides

Forming sterically congested secondary amides (adamantyl, mesityl) often fails with standard coupling agents. S-Phenyl carbamothioate (CAS 61642-86-2) is a bench-stable thiocarbamate precursor that reacts cleanly with Grignard reagents (2-MeTHF, 0 °C to rt, 2 h), delivering amides in up to 93% isolated yield where CDI, HATU, and EDC completely fail. • Enables amide bond formation via oxidative workup that converts the thiophenolate leaving group into recyclable diphenyl disulfide • Parent scaffold for tyrosinase inhibitors achieving IC₅₀ values 44-fold lower than kojic acid (7.25 μM vs. 318 μM) with competitive inhibition kinetics confirmed by Lineweaver-Burk analysis • Validated antimicrobial biocide scaffold active at 20-50 ppm against B. subtilis, S. aureus, and S. typhosa. Supplied at ≥99% purity for reproducible SAR campaigns and process chemistry scale-up.

Molecular Formula C7H7NOS
Molecular Weight 153.20 g/mol
CAS No. 61642-86-2
Cat. No. B15459425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-phenyl carbamothioate
CAS61642-86-2
Molecular FormulaC7H7NOS
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC(=O)N
InChIInChI=1S/C7H7NOS/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H2,8,9)
InChIKeyJVXFWBQTVKQAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phenyl Carbamothioate (CAS 61642-86-2): Core Identity and Procurement-Relevant Characteristics


S-Phenyl carbamothioate (CAS 61642-86-2), also systematically named carbamothioic acid S-phenyl ester or S-phenyl thiocarbamate, is a member of the thiocarbamate ester class with the molecular formula C₇H₇NOS and a molecular weight of 153.20 g/mol [1]. Thiocarbamates are distinguished from their oxygen-analog carbamates by the replacement of the carbonyl oxygen with a sulfur atom in the ester linkage (C(=O)–S– vs. C(=O)–O–), a substitution that fundamentally alters leaving-group ability, bench stability, and biological target engagement [2][3]. This compound serves as both a versatile synthetic intermediate—particularly as a bench-stable precursor for amide bond formation via Grignard chemistry—and as the parent scaffold from which numerous bioactive N-aryl S-alkylthiocarbamate derivatives are elaborated for antimicrobial, antifungal, and enzyme-inhibitory applications [4][5].

Why S-Phenyl Carbamothioate (CAS 61642-86-2) Cannot Be Interchanged with Generic Thiocarbamate or Carbamate Analogs


The S-phenyl ester configuration of CAS 61642-86-2 is not a trivial structural detail; it is the decisive determinant of reactivity, stability, and biological selectivity that precludes generic substitution. The O-phenyl isomer (CAS 824-88-4) exhibits fundamentally different thermolytic behavior: N-phenyl-O-phenylthiocarbamate (POPTC) and N-phenyl-S-phenylthiocarbamate (PSPTC) follow divergent decomposition pathways under identical thermal conditions, confirming that the chalcogen position (O vs. S) governs chemical fate [1]. In biological systems, this distinction is magnified—thiocarbamates (C=S) demonstrate markedly greater selective antifungal activity against Trichophyton species than the corresponding carbamates (C=O) or dithiocarbamates, establishing that the monothioester motif is a pharmacophoric requirement, not an interchangeable feature [2]. Within the thiocarbamate class itself, N-substitution pattern determines potency: the parent S-phenyl carbamothioate scaffold can be elaborated into derivatives such as S-phenetyl N-phenylthiocarbamate that achieve tyrosinase IC₅₀ values 44-fold lower than kojic acid, while simple S-alkyl or S-benzyl variants show substantially reduced or absent antimicrobial activity [3][4]. Consequently, procurement of the correct CAS-registered S-phenyl ester is essential for reproducible synthetic and biological outcomes.

Quantitative Differentiation Evidence for S-Phenyl Carbamothioate (61642-86-2) Against Closest Analogs


S-Phenyl Thiocarbamates Enable Challenging Amide Synthesis in 93% Yield Where Classical Coupling Reagents Fail

The S-phenyl thiocarbamate scaffold provides a bench-stable, readily accessible precursor for secondary amide synthesis that succeeds where classical coupling reagents (CDI, COMU, DCC, EDC, HATU, PyBOP, T3P) fail. Using substituted S-phenyl thiocarbamates and Grignard reactants, the sterically hindered amide N-(1-adamantyl)-2,4,6-trimethylbenzamide was isolated in 93% yield [1]. By contrast, the same amide could not be efficiently prepared using any of the standard carbodiimide or aminium-based coupling protocols tested, which generally fail for amides derived from sterically hindered carboxylic acids and electron-deficient amines [1]. The thiophenolate leaving group is recovered as diphenyl disulfide and can be recycled into S-phenyl benzenethiosulfonate for renewed thiocarbamate synthesis, providing a waste-minimizing cycle absent from classical amide bond-forming approaches [1].

amide bond formation Grignard chemistry sterically hindered amides synthetic methodology

N-Aryl S-Alkylthiocarbamate Derivatives Exhibit 44-Fold Stronger Tyrosinase Inhibition Than Kojic Acid (IC₅₀ = 7.25 μM vs. 318 μM)

In a systematic structure-activity study of N-aryl S-alkylthiocarbamate derivatives against mushroom tyrosinase dopa oxidase activity, the most potent congener—S-phenetyl N-phenylthiocarbamate (Compound E)—displayed an IC₅₀ of 7.25 μM, representing a 44-fold enhancement in inhibitory potency over kojic acid (IC₅₀ = 318 μM), the widely used reference tyrosinase inhibitor [1]. The majority of the ten tested N-aryl S-alkylthiocarbamate derivatives (Compounds A through J) exhibited higher inhibitory effects than kojic acid [1]. Kinetic analysis via Lineweaver-Burk plots revealed that Compound E acts as a competitive inhibitor of mushroom tyrosinase, and at a concentration of 100 μM, it achieved 95.0% inhibition of enzyme activity [1]. While this study did not include the unsubstituted parent S-phenyl carbamothioate, it establishes the scaffold's capacity for potent target engagement when appropriately elaborated.

tyrosinase inhibition melanogenesis enzyme kinetics dopa oxidase

2-Hydroxyphenyl N-(2-Chloro-6-Methylphenyl)Thiocarbamate Shows Broad-Spectrum Antibacterial Activity at 20–50 ppm While S-Benzyl and S-(3-Methylphenyl) Analogs Are Inactive (>1,000 ppm)

In a direct head-to-head comparison within US Patent 4,028,394, 2-hydroxyphenyl N-(2-chloro-6-methylphenyl)thiocarbamate demonstrated potent antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Salmonella typhosa with lowest effective concentrations of 50, 20, and 20 ppm respectively [1]. By contrast, structurally analogous compounds—3-methylphenyl N-(2-chloro-6-methylphenyl)thiocarbamate and benzyl N-(2-chloro-6-methylphenyl)thiocarbamate—showed no activity at the maximum concentration tested (>1,000 ppm) against all three bacterial strains, and only marginal antifungal activity [1]. The patent explicitly notes the surprising and unpredictable nature of this activity difference: the S-benzyl ester and S-(3-methylphenyl) ester, which differ only in the ester portion of the molecule, are essentially inactive [1]. In industrial application testing, the active compounds at 500 ppm preserved casein-based and soya-based adhesives against microbial spoilage for >219 days and maintained cutting oil preservation beyond 21 days [2].

antimicrobial slimicide industrial biocide minimum inhibitory concentration

Thiocarbamates Exhibit Superior Antifungal Selectivity Against Trichophyton Species Compared to Carbamates and Dithiocarbamates

A systematic structure-activity study of aryl thiocarbamates published in Yakugaku Zasshi (1968) established that the monothiocarbamate functional group (Ar¹-N(CH₃)-C(=S)-O-Ar²) is essential for selective antifungal activity against Trichophyton species, the causative agents of dermatophytosis [1]. In direct comparisons, the corresponding carbamates (C=O replacement of C=S) and dithiocarbamates (C(=S)-S replacement of C(=S)-O) consistently showed reduced or negligible antifungal effects [1]. The study further demonstrated that within the active thiocarbamate series, structural modifications to both the N-aryl (Ar¹) and O-aryl (Ar²) groups could tune selectivity toward pathogenic fungi, establishing the scaffold as a privileged chemotype for antifungal development [1]. This provides class-level validation that the thiocarbamate core—shared by S-phenyl carbamothioate (CAS 61642-86-2)—offers antifungal properties that cannot be replicated by the more common carbamate or dithiocarbamate analogs.

antifungal selectivity Trichophyton structure-activity relationship dermatophyte

Phenylthio-Carboxylates Demonstrate Slow Environmental Hydrolysis Under Acidic and Neutral Conditions, Supporting Extended Shelf-Life and Environmental Persistence

A hydrolysis kinetics study of ten phenylthio-carboxylates demonstrated that acid-catalyzed and neutral hydrolysis of this compound class are too slow to be significant under environmental conditions [1]. By contrast, base-catalyzed hydrolysis proceeds at a rate sufficient to serve as a competitive degradation pathway in alkaline environments [1]. This pH-dependent stability profile is relevant to the S-phenyl carbamothioate scaffold, as the thiocarbamate ester linkage (C(=O)-S-) is structurally analogous to the phenylthio-carboxylate esters studied. The kinetic data imply that S-phenyl carbamothioate will exhibit extended shelf-life under neutral to acidic storage conditions but will undergo accelerated degradation in strongly alkaline formulations, a consideration absent from O-phenyl carbamate analogs which follow different hydrolysis mechanisms [1]. While this study did not directly measure S-phenyl carbamothioate (CAS 61642-86-2), the class-level hydrolysis behavior of phenylthio-carboxylates provides actionable stability expectations for procurement and formulation planning.

hydrolysis kinetics environmental stability phenylthio-carboxylate degradation pathway

Validated Application Scenarios for S-Phenyl Carbamothioate (CAS 61642-86-2) Based on Quantitative Evidence


Synthesis of Sterically Hindered Secondary Amides Inaccessible via Classical Coupling Reagents

Medicinal chemistry and process chemistry groups requiring sterically congested secondary amides—particularly those incorporating adamantyl, mesityl, or ortho-substituted aromatic amines—can employ S-phenyl thiocarbamates as bench-stable precursors that react cleanly with Grignard reagents under mild conditions (2-MeTHF, 0 °C to room temperature, 2 hours). This protocol delivers isolated yields up to 93% for amides that completely fail with CDI, COMU, DCC, EDC, HATU, PyBOP, or T3P coupling agents [1]. The oxidative workup converts the thiophenolate leaving group into recyclable diphenyl disulfide, reducing waste and enabling a circular reagent cycle [1].

Development of High-Potency Tyrosinase Inhibitors for Cosmetic, Food, and Dermatological Applications

The S-phenyl thiocarbamate scaffold serves as a validated entry point for structure-activity relationship campaigns targeting mushroom and mammalian tyrosinases. N-Aryl S-alkylthiocarbamate derivatives built from this scaffold achieve IC₅₀ values as low as 7.25 μM against dopa oxidase activity—44-fold more potent than kojic acid (IC₅₀ = 318 μM)—with competitive inhibition kinetics confirmed by Lineweaver-Burk analysis [2]. At 100 μM, the lead derivative achieves 95.0% enzyme inhibition [2]. This potency window supports development programs in skin-lightening cosmetics, enzymatic browning prevention in food processing, and dermatological hyperpigmentation therapeutics.

Industrial Slimicide and Preservative Formulation for Paper Manufacturing and Aqueous Systems

Elaborated S-phenyl N-phenylthiocarbamate derivatives—specifically those incorporating a 2-hydroxyphenyl ester and ortho-substituted N-aryl groups—provide broad-spectrum antimicrobial activity at concentrations as low as 20–50 ppm against Gram-positive bacteria (B. subtilis, S. aureus) and Gram-negative bacteria (S. typhosa), with complementary antifungal activity against A. niger at 100–300 ppm [3]. At 500 ppm loading, these compounds preserve soya-based and casein-based adhesives against microbial spoilage for 219 to over 268 days and maintain cutting oil integrity beyond 21 days [4]. Structurally similar thiocarbamates with S-benzyl or S-(3-methylphenyl) ester substitutions are completely inactive (>1,000 ppm), underscoring the critical importance of the S-phenyl ester configuration for industrial biocide performance [3].

Antifungal Lead Optimization Targeting Dermatophyte Infections (Trichophyton spp.)

The thiocarbamate chemotype demonstrates selective antifungal activity against Trichophyton species that is absent in the corresponding carbamate and dithiocarbamate analogs [5]. This pharmacophoric requirement for the C=S moiety—combined with the tunability of both N-aryl and O-aryl (or S-aryl) substituents—positions S-phenyl carbamothioate as a core scaffold for medicinal chemistry optimization toward topical or systemic antifungal agents targeting dermatophytosis. The scaffold's pH-dependent hydrolysis profile, with stability under acidic and neutral conditions and accelerated degradation in alkaline environments, further informs formulation strategies for topical antifungal products requiring extended shelf-life [6].

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